molecular formula C9H14O3 B3055812 Ethyl 7-oxohept-2-enoate CAS No. 67081-18-9

Ethyl 7-oxohept-2-enoate

Cat. No.: B3055812
CAS No.: 67081-18-9
M. Wt: 170.21 g/mol
InChI Key: PCWFTLPHDUBEJX-UHFFFAOYSA-N
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Description

Ethyl 7-oxohept-2-enoate is an organic compound with the molecular formula C9H14O3. It is an ester that features a conjugated α,β-unsaturated carbonyl system, making it a valuable intermediate in organic synthesis. The compound is known for its reactivity in various chemical transformations, particularly in the formation of complex cyclic structures.

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 7-oxohept-2-enoate can be synthesized through several methods. One common approach involves the Michael addition of ethyl acetoacetate to an α,β-unsaturated aldehyde, followed by subsequent cyclization and oxidation steps . The reaction typically requires a base catalyst and is conducted under mild conditions to ensure high yield and selectivity.

Industrial Production Methods: In an industrial setting, the production of this compound often involves the use of continuous flow reactors to optimize reaction conditions and improve efficiency. The process may include the use of organocatalysts to facilitate the Michael addition and subsequent transformations .

Chemical Reactions Analysis

Types of Reactions: Ethyl 7-oxohept-2-enoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the α,β-unsaturated carbonyl system to saturated esters or alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon or the β-position of the conjugated system.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and halides can be used under basic or acidic conditions.

Major Products Formed:

    Oxidation: Carboxylic acids and ketones.

    Reduction: Saturated esters and alcohols.

    Substitution: Various substituted esters and amides.

Scientific Research Applications

Ethyl 7-oxohept-2-enoate has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 7-oxohept-2-enoate involves its reactivity as an α,β-unsaturated carbonyl compound. The conjugated system allows for nucleophilic addition reactions, where nucleophiles attack the β-carbon, leading to the formation of various adducts. This reactivity is exploited in Michael addition reactions and cycloadditions, which are fundamental in organic synthesis .

Comparison with Similar Compounds

  • Ethyl acrylate
  • Methyl vinyl ketone
  • Ethyl crotonate

These compounds are also valuable intermediates in organic synthesis but differ in their specific reactivity and applications.

Properties

IUPAC Name

ethyl 7-oxohept-2-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14O3/c1-2-12-9(11)7-5-3-4-6-8-10/h5,7-8H,2-4,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCWFTLPHDUBEJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C=CCCCC=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20411634
Record name 2-Heptenoic acid, 7-oxo-, ethyl ester, (2E)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20411634
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67081-18-9
Record name 2-Heptenoic acid, 7-oxo-, ethyl ester, (2E)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20411634
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl 7-oxohept-2-enoate
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